REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([CH3:18])[c:6]2[c:7](=[O:17])[c:8]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:9][nH:10][c:11]12.[CH3:20][C:21](=[O:22])[O-:23].[Na+:19]>>[cH:2]1[cH:3][cH:4][c:5]([CH3:18])[c:6]2[c:7](=[O:17])[c:8]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:9][nH:10][c:11]12
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Name
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CCOC(=O)c1c[nH]c2c(Br)ccc(C)c2c1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1c[nH]c2c(Br)ccc(C)c2c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOC(=O)c1c[nH]c2cccc(C)c2c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |